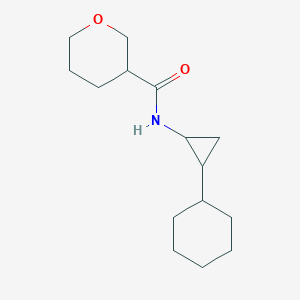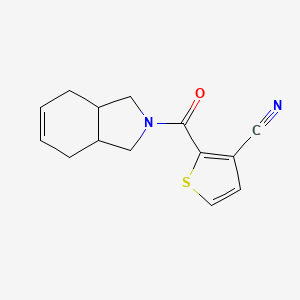
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide, also known as CPP-115, is a compound that has been studied for its potential use in treating various neurological disorders. This compound belongs to the class of drugs known as GABA aminotransferase inhibitors, which work by increasing the levels of the neurotransmitter GABA in the brain. In
Mechanism of Action
The mechanism of action of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide involves the inhibition of GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide increases the levels of GABA in the brain, which can result in a reduction in seizure activity and anxiety-like behavior.
Biochemical and physiological effects:
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been shown to increase the levels of GABA in the brain, which can result in a reduction in seizure activity and anxiety-like behavior. N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has also been shown to decrease drug-seeking behavior in animal models of addiction. In addition, N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide is its high purity and yield, which makes it a viable compound for further research. However, one limitation of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide is its potential toxicity, which has been observed in some animal studies. Therefore, careful dosing and monitoring are required when using N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide in lab experiments.
Future Directions
There are several future directions for the research on N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide. One direction is to further explore its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. Another direction is to investigate the potential of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide in combination with other drugs or therapies. Additionally, further studies are needed to better understand the mechanism of action of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide and its potential side effects.
Synthesis Methods
The synthesis of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide involves the reaction of cyclohexylmagnesium bromide with 3-bromo-2-oxanone, followed by the addition of cyclopropylamine. This reaction results in the formation of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide as a white crystalline solid. The synthesis method has been optimized to produce high yields of pure N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide, making it a viable compound for further research.
Scientific Research Applications
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been studied for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been shown to increase the levels of GABA in the brain, which can result in a reduction in seizure activity and anxiety-like behavior. N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has also been shown to decrease drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c17-15(12-7-4-8-18-10-12)16-14-9-13(14)11-5-2-1-3-6-11/h11-14H,1-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPQTNQCTKDXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2NC(=O)C3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide](/img/structure/B7592544.png)





![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)


